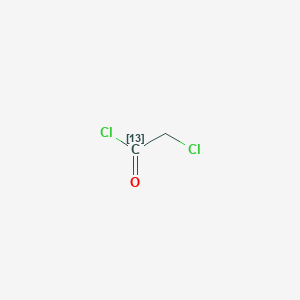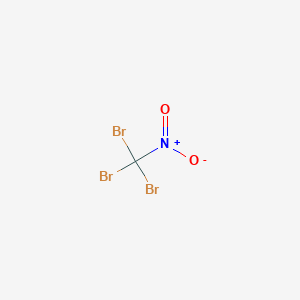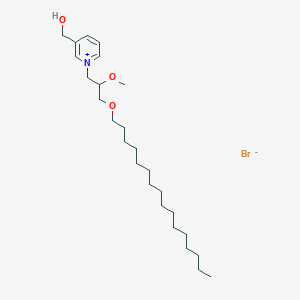![molecular formula C18H30O3 B120799 2-[2-(4-Octylphenoxy)ethoxy]ethanol CAS No. 51437-90-2](/img/structure/B120799.png)
2-[2-(4-Octylphenoxy)ethoxy]ethanol
Vue d'ensemble
Description
“2-[2-(4-Octylphenoxy)ethoxy]ethanol” is a chemical compound with the molecular formula C18H30O3 . It is related to an ethylene glycol and has a role as a protic solvent .
Synthesis Analysis
This compound is manufactured by the reaction of ethylene oxide with ethanol . It is functionally related to an ethylene glycol .Molecular Structure Analysis
The molecule contains a total of 58 bond(s). There are 24 non-H bond(s), 6 multiple bond(s), 16 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 2 ether(s) (aliphatic), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of “2-[2-(4-Octylphenoxy)ethoxy]ethanol” is 294.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 13 .Applications De Recherche Scientifique
Catalytic Properties in Organic Synthesis
Dioxomolybdenum(VI) complexes, with ligands structurally similar to 2-[2-(4-Octylphenoxy)ethoxy]ethanol, exhibit excellent catalytic properties in the oxidation of various organic compounds. These complexes are characterized by their distorted octahedral coordination geometry and demonstrate effectiveness in cyclooctene and cyclohexene oxidation (Zhu, 2018).
Role in Electrochemical Reactions
The equilibrium between certain thiadiazole derivatives and products resulting from ethanol addition, which is structurally related to 2-[2-(4-Octylphenoxy)ethoxy]ethanol, has been studied using electrochemical methods. This research helps understand the electroreduction mechanisms of these compounds in ethanol-acetonitrile solutions (Caram, Mirífico, Vasini, 1994).
Surfactant Studies
A series of octylphenoxy surfactants, related to 2-[2-(4-Octylphenoxy)ethoxy]ethanol, have been investigated for their effects on the diffusion of NAA (naphthylacetic acid) through tomato fruit cuticles. These studies provide insight into the interaction between surfactants and plant cuticles, revealing the relationship between surfactant concentration, ethylene oxide chain length, and NAA flux (Knoche, Bukovac, 1993).
Catalytic Activity in Dehydration Processes
Commercial aluminas, used as catalysts in ethanol dehydration, demonstrate high conversion rates and selectivity for ethylene. The catalytic activity is significantly influenced by the physical and chemical properties of the aluminas. This research is relevant as 2-[2-(4-Octylphenoxy)ethoxy]ethanol shares similar chemical characteristics with ethanol, a key component in these studies (Phung et al., 2014).
Extraction Studies
Research involving the extraction of nonylphenol polyethoxy carboxylates from sludge using hot water/ethanol solutions has been conducted. This study is pertinent as it explores the efficiency of ethanol, a component structurally related to 2-[2-(4-Octylphenoxy)ethoxy]ethanol, in extraction processes (Field, Reed, 1999).
Propriétés
IUPAC Name |
2-[2-(4-octylphenoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-16-15-20-14-13-19/h9-12,19H,2-8,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRTIUWHYPKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563106 | |
| Record name | 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Octylphenoxy)ethoxy]ethanol | |
CAS RN |
51437-90-2 | |
| Record name | 4-Octylphenol diethoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51437-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)



![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)






